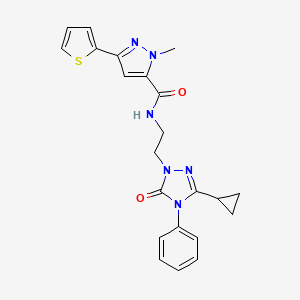

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring, a methyl group, and a carboxamide-linked triazolone moiety. The triazolone ring is further substituted with a cyclopropyl group and a phenyl ring. This structure combines multiple pharmacophoric elements:

- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for modulating bioactivity in medicinal chemistry.

- Triazolone: A partially saturated triazole ring with keto functionality, contributing to hydrogen-bonding interactions.

- Cyclopropyl: A strained three-membered hydrocarbon ring that can influence conformational rigidity and binding affinity.

Its synthesis would involve coupling reactions, as seen in analogous pyrazole-carboxamide derivatives .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-26-18(14-17(24-26)19-8-5-13-31-19)21(29)23-11-12-27-22(30)28(16-6-3-2-4-7-16)20(25-27)15-9-10-15/h2-8,13-15H,9-12H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKVFTJQPJTXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring, a pyrazole moiety, and a thiophene group. Its molecular formula is , with a molecular weight of 466.6 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C23H26N6O3S |

| Molecular Weight | 466.6 g/mol |

| CAS Number | 1396862-06-8 |

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The compound has been investigated for its antibacterial and antifungal activities:

- Antibacterial Activity : Studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacteria, including drug-resistant strains. For example, compounds similar to the target compound have shown minimum inhibitory concentrations (MICs) as low as 0.046 μM against Staphylococcus aureus .

- Antifungal Activity : The antifungal potential of triazole derivatives has also been documented. Compounds with structural similarities to the target compound have exhibited good activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

The anticancer activity of triazole derivatives is another area of interest. Research has identified several compounds within this class that demonstrate cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways . For instance, compounds targeting DNA synthesis and repair mechanisms have shown promising results in preclinical studies.

- Case Studies : In one study, a novel anticancer compound derived from a triazole scaffold was identified through screening on multicellular spheroids, indicating enhanced efficacy in more physiologically relevant models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring has been linked to increased antibacterial activity. For example, hydroxyl groups (-OH) enhance potency by improving interaction with bacterial targets .

- Chain Length Influence : Variations in alkyl chain length at specific positions on the triazole ring can significantly affect biological activity; longer chains may reduce efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various pathogenic strains:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 |

| Escherichia coli | Antibacterial | 0.250 |

| Candida albicans | Antifungal | 0.500 |

Studies suggest that derivatives of triazoles often outperform traditional antibiotics in terms of minimum inhibitory concentration (MIC), indicating their potential as novel therapeutic agents.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related triazole compounds indicates that they can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of cell cycle progression

- Induction of apoptosis

- Inhibition of angiogenesis

For instance, derivatives similar to the compound have shown promising results in inhibiting the growth of breast and prostate cancer cells in vitro.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl Group | C-3 | Increases antibacterial activity |

| Methyl Group | N-4 | Reduces activity if too long |

| Phenyl Group | C-5 | Essential for high activity |

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl position significantly enhanced antibacterial properties.

- Anticancer Screening : A derivative was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

1,2,4-Triazole ring (3-cyclopropyl-5-oxo-4-phenyl substitution)

-

Pyrazole-carboxamide (1-methyl-3-(thiophen-2-yl) substitution)

-

Ethyl linker between triazole and pyrazole-carboxamide moieties.

Formation of the 1,2,4-Triazole Core

The triazole moiety likely originates from cyclocondensation reactions involving hydrazines and carbonyl derivatives. For example:

-

Cyclization of N-substituted thiosemicarbazides with ketones or aldehydes under basic conditions, as seen in related triazolylpyrazoline syntheses .

-

Reaction of 3-cyclopropyl-5-phenyl-1,2,4-triazolone with ethylenediamine derivatives to introduce the ethyl linker .

Hydrolysis of the Carboxamide

The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

This reaction is typical for pyrazole-carboxamides, as observed in related systems .

Nucleophilic Substitution at the Ethyl Linker

The ethyl group bridging the triazole and pyrazole may participate in nucleophilic substitution reactions (e.g., with amines or thiols), though steric hindrance from the cyclopropyl group could limit reactivity .

Oxidation of the Thiophene Ring

The thiophene moiety is susceptible to electrophilic substitution (e.g., sulfonation or halogenation) and oxidation to form sulfoxides or sulfones, depending on reaction conditions .

Comparative Reactivity of Analogous Compounds

Challenges in Experimental Data

-

No direct synthesis or reactivity studies for this compound were identified in the reviewed literature.

-

Stability under thermal or photolytic conditions remains uncharacterized.

-

Biological activity (if studied) is not reported in accessible sources.

Recommendations for Further Study

-

Synthesis Optimization : Explore microwave-assisted cyclization for improved triazole-pyrazole coupling yields .

-

DFT Calculations : Model the electronic effects of the cyclopropyl and thiophene groups on reaction pathways.

-

Catalytic Functionalization : Investigate palladium-catalyzed cross-coupling to modify the thiophene ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with pyrazole-carboxamide derivatives reported in the literature. Below is a detailed comparison based on substituent effects, synthetic routes, and physicochemical properties:

Key Observations :

Substituent Diversity: The target compound’s thiophene and triazolone groups distinguish it from ’s chloro-cyano-pyrazole derivatives. Thiophene may enhance π-π stacking compared to halogenated aryl groups .

Synthetic Yields: Pyrazole-carboxamide derivatives in show moderate yields (62–71%), likely due to challenges in coupling reactions.

Melting Points: Derivatives with electron-withdrawing groups (e.g., 3d with 4-fluorophenyl, mp 181–183°C) exhibit higher melting points than non-halogenated analogs (e.g., 3a, mp 133–135°C). The target compound’s thiophene (electron-rich) and cyclopropane may reduce crystallinity, lowering its melting point relative to 3d .

Biological Implications :

- ’s pyrazole-isoxazole carbothioamides and ’s thiazole derivatives highlight the role of sulfur-containing groups in bioactivity. The target compound’s thiophene-carboxamide could mimic these interactions while offering improved solubility over thioureas .

Structural Characterization :

- NMR and MS data in confirm the purity of analogous compounds. The target compound’s characterization would similarly require advanced techniques (e.g., $^{1}\text{H}$-/$^{13}\text{C}$-NMR, HRMS) and crystallographic tools (e.g., SHELX , WinGX ).

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, including cyclocondensation, alkylation, and carboxamide coupling. Key steps include:

- Cyclopropane-triazole formation : Reaction of phenylhydrazine derivatives with cyclopropane-carbonyl chloride under anhydrous conditions (70–80°C, 12–18 hrs) .

- Pyrazole-thiophene coupling : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 90°C .

- Final carboxamide assembly : Activation with EDCl/HOBt in DMF, followed by amine coupling at 0–5°C to prevent side reactions .

Critical parameters : Temperature control (±2°C), pH (6.5–7.5 for amine coupling), and inert atmosphere (N₂/Ar) to avoid oxidation of thiophene .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR for verifying triazole, pyrazole, and thiophene protons. 2D NMR (HSQC, HMBC) resolves overlapping signals in the cyclopropyl region .

- Mass Spectrometry (HRMS) : Exact mass determination (expected m/z: ~482.16 [M+H]⁺) with <2 ppm error .

- HPLC : Purity assessment using a C18 column (MeCN/0.1% TFA gradient; retention time ~12.3 min) .

Advanced Research Questions

How can computational modeling predict biological targets, and what validation strategies are recommended?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets (e.g., EGFR, COX-2) based on pyrazole-triazole pharmacophores .

- MD simulations : Assess binding stability (50 ns trajectories, RMSD <2.5 Å) in explicit solvent models (TIP3P) .

Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

How should researchers resolve contradictions in spectroscopic data during structure elucidation?

- Case study : If NMR shows unexpected splitting in the cyclopropyl region, perform variable-temperature NMR (−20°C to 50°C) to detect conformational exchange .

- X-ray crystallography : Single-crystal analysis (Cu-Kα radiation) resolves ambiguities in triazole-pyrazole connectivity .

- Complementary techniques : IR spectroscopy for carbonyl validation (C=O stretch ~1680 cm⁻¹) .

What strategies mitigate batch-to-batch variability in biological activity data?

- Purity standardization : Enforce ≥98% purity (HPLC) and quantify residual solvents (GC-MS) per ICH Q3C guidelines .

- Bioassay controls : Include reference compounds (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) to assess significance across batches .

Mechanistic and Methodological Challenges

What experimental designs are optimal for studying metabolic stability in vitro?

- Liver microsome assays : Incubate with NADPH (1 mM) in PBS (pH 7.4) at 37°C. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to identify isoform-specific interactions .

How can researchers address low solubility in aqueous buffers during in vitro testing?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (0.01% Tween-80) .

- Amorphous solid dispersion : Spray-dry with HPMC-AS to enhance dissolution rate (25% w/w polymer) .

Data Interpretation and Optimization

How to analyze SAR when modifying the thiophene or cyclopropyl moieties?

- Thiophene substitution : Compare IC₅₀ values of 2-thienyl vs. 3-thienyl analogs in cytotoxicity assays (e.g., NCI-60 panel) .

- Cyclopropyl modifications : Replace with spirocyclic or gem-dimethyl groups and assess logP (HPLC) and membrane permeability (PAMPA) .

What statistical methods are appropriate for dose-response studies?

- Four-parameter logistic model : Fit data using GraphPad Prism (Hill slope, EC₅₀, R² >0.95) .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Advanced Analytical Techniques

How can cryo-EM or SPR elucidate target engagement mechanisms?

- SPR : Immobilize recombinant protein (e.g., BSA-conjugated target) on CM5 chip. Measure binding kinetics (ka, kd) at 25°C .

- Cryo-EM : Resolve compound-protein complexes at 3–4 Å resolution (300 kV Titan Krios) to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.